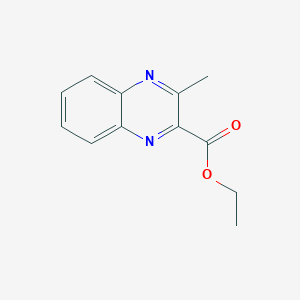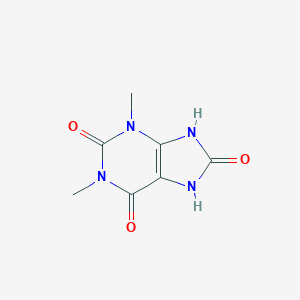
Ácido 1,3-dimetilúrico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ácido 1,3-Dimetilurico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El ácido 1,3-Dimetilurico ejerce sus efectos principalmente a través de su papel como metabolito de la teofilina. El compuesto interactúa con varias enzimas involucradas en el metabolismo de las purinas, influyendo en la degradación y excreción de la teofilina y la cafeína . También actúa como un captador de radicales hidroxilo, contribuyendo a sus propiedades antioxidantes .
Análisis Bioquímico
Biochemical Properties
1,3-Dimethyluric acid is a product of the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . It has been identified as a peroxynitrite scavenger, blocking either peroxynitrite anion-mediated thiol oxidations or phenol/tyrosine nitrations by free radical mechanisms .
Cellular Effects
It has been identified as a peroxynitrite scavenger , suggesting that it may play a role in protecting cells from oxidative stress.
Molecular Mechanism
It is known to act as a peroxynitrite scavenger, blocking either peroxynitrite anion-mediated thiol oxidations or phenol/tyrosine nitrations by free radical mechanisms . This suggests that it may interact with peroxynitrite and other reactive oxygen species, potentially influencing cellular redox status and signaling pathways.
Metabolic Pathways
1,3-Dimethyluric acid is a product of the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido 1,3-Dimetilurico se puede sintetizar mediante la metilación del ácido úrico. La reacción generalmente implica el uso de agentes metilantes como yoduro de metilo o sulfato de dimetilo en presencia de una base como carbonato de potasio . La reacción se lleva a cabo en condiciones de reflujo para asegurar una metilación completa.
Métodos de Producción Industrial: La producción industrial del ácido 1,3-Dimetilurico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 1,3-Dimetilurico sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.
Sustitución: Los grupos metilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como bromo o cloro.
Productos Principales:
Oxidación: Derivados oxo del ácido 1,3-Dimetilurico.
Reducción: Derivados dihidro.
Sustitución: Derivados halogenados u otros funcionalizados.
Comparación Con Compuestos Similares
Compuestos Similares:
Cafeína: Otro derivado de metilxantina con efectos estimulantes.
Teofilina: Un broncodilatador utilizado en el tratamiento de enfermedades respiratorias.
Teobromina: Se encuentra en el cacao y el chocolate, con efectos estimulantes leves.
Singularidad: El ácido 1,3-Dimetilurico es único debido a su papel específico como metabolito de la teofilina y su presencia en cálculos urinarios. A diferencia de la cafeína y la teobromina, no tiene efectos estimulantes significativos, pero juega un papel crucial en el metabolismo de las purinas y la actividad antioxidante .
Propiedades
IUPAC Name |
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSBKHHWSQYEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241466 | |
| Record name | 1,3-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.52 mg/mL at 18 °C | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
944-73-0 | |
| Record name | 1,3-Dimethyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C222JTI9I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
408 - 410 °C | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-dimethyluric acid formed in the body?
A1: 1,3-DMU is primarily formed through the 8-hydroxylation of theophylline, a reaction mainly catalyzed by the cytochrome P450 (CYP) enzyme CYP1A2 in humans. [, , , ]
Q2: Are there other enzymes involved in 1,3-DMU formation?
A2: While CYP1A2 is the major enzyme, research suggests that CYP2E1 also contributes to the 8-hydroxylation of theophylline, leading to 1,3-DMU formation. []
Q3: Does age influence the formation of 1,3-DMU?
A3: Studies in mice indicate that the ratio of 1,3-DMU to theophylline in serum can change with age, suggesting age-associated variations in theophylline-metabolizing capacity. [] Similar developmental changes are observed in pediatric patients. []
Q4: Can 1,3-DMU be further metabolized in the body?
A4: Unlike other theophylline metabolites, 1,3-DMU is generally considered a terminal metabolite and is not further metabolized to a significant extent. []
Q5: Is the formation of 1,3-DMU affected by diet?
A5: Research suggests that increased caffeine intake, which also undergoes metabolism via similar pathways, does not significantly influence the disposition of theophylline or the formation of its metabolites, including 1,3-DMU. []
Q6: Can certain medical conditions influence 1,3-DMU levels?
A7: Patients with chronic renal failure tend to have higher serum concentrations of theophylline metabolites, including 1,3-DMU, even at lower theophylline doses. [] This highlights the importance of monitoring patients with renal impairment.
Q7: What analytical methods are used to measure 1,3-DMU?
A8: High-performance liquid chromatography (HPLC) is the most commonly used method for quantifying 1,3-DMU in biological samples. [, , , , , , , ]
Q8: Can the ratio of 1,3-DMU to theophylline in serum be used to predict individual theophylline metabolism?
A11: Research suggests that the 1,3-DMU/theophylline ratio in serum can be a useful index for estimating an individual's theophylline-metabolizing capacity. [, , ] This ratio tends to fall within a narrow range in most individuals but can vary in those with factors influencing theophylline metabolism, such as smoking.
Q9: Is there a potential role for 1,3-DMU as a biomarker?
A12: While 1,3-DMU itself might not be a direct biomarker for disease, its ratio to theophylline in serum could be a useful indicator of an individual's ability to metabolize theophylline and other drugs metabolized by similar pathways. [, , ] This could be relevant for personalized medicine approaches to optimize drug therapy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


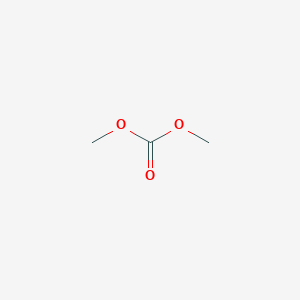
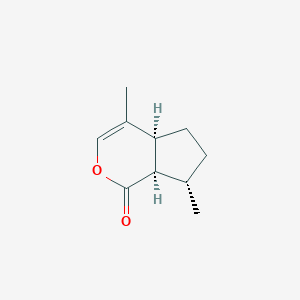
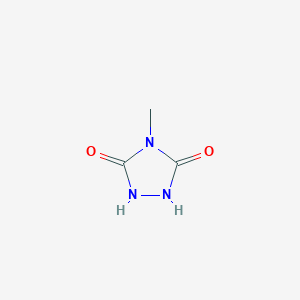
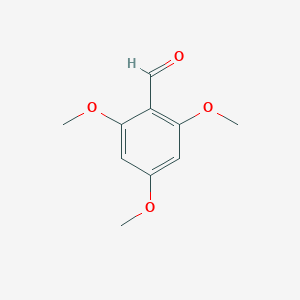

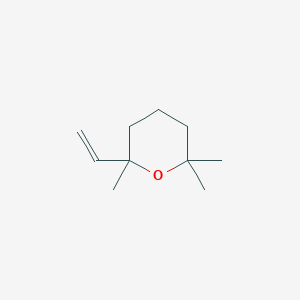

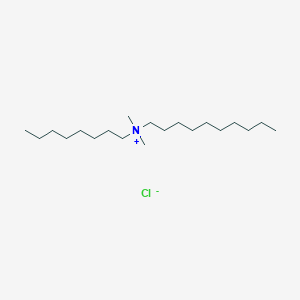
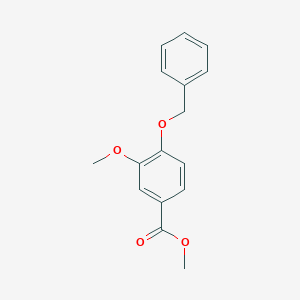
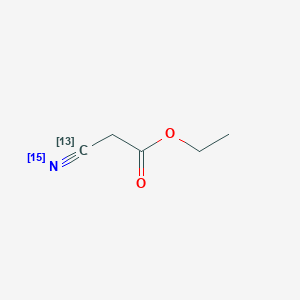
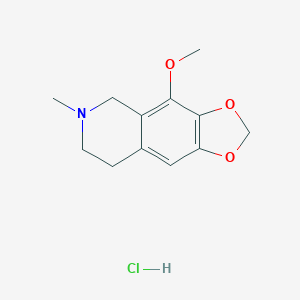
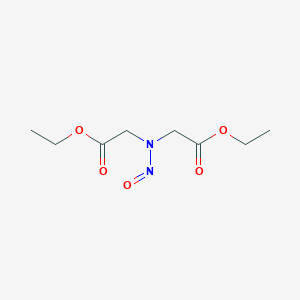
![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B41911.png)
